molecular formula C8H8ClNO2 B1347311 2-[(2-Chlorophenyl)amino]acetic acid CAS No. 6961-49-5

2-[(2-Chlorophenyl)amino]acetic acid

Cat. No. B1347311
CAS RN: 6961-49-5
M. Wt: 185.61 g/mol
InChI Key: NSDVLRONTCKCPY-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)amino]acetic acid is a derivative of Glycine . The acidity constant (pKa) of 2-chlorophenylacetic acid in water has been evaluated . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .


Synthesis Analysis

2-Chlorophenylacetic acid can be synthesized from 2-Chlorobenzyl chloride and 1-Butanol . It has also been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C8H8ClNO2 . The average mass is 185.61 Da and the monoisotopic mass is 261.055664 Da .


Chemical Reactions Analysis

2-Amino-2-(2-chlorophenyl)acetic acid is a derivative of Glycine . It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .


Physical And Chemical Properties Analysis

The density of this compound is 1.3±0.1 g/cm3. It has a boiling point of 409.6±35.0 °C at 760 mmHg. The vapour pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 69.8±3.0 kJ/mol. The flash point is 201.5±25.9 °C .

Mechanism of Action

Safety and Hazards

2-[(2-Chlorophenyl)amino]acetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

2-(2-chloroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDVLRONTCKCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289730
Record name D-(2-Chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6961-49-5
Record name N-(2-Chlorophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6961-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 63256
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6961-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-(2-Chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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